molecular formula C14H24O4 B14549565 2-Decenedioic acid, diethyl ester, (E)- CAS No. 61704-11-8

2-Decenedioic acid, diethyl ester, (E)-

Cat. No.: B14549565
CAS No.: 61704-11-8
M. Wt: 256.34 g/mol
InChI Key: DSGRCMNAXNXRIH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Decenedioic acid, diethyl ester, (E)- typically involves the esterification of 2-Decenedioic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous esterification processes to enhance efficiency and yield .

Chemical Reactions Analysis

2-Decenedioic acid, diethyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Decenedioic acid, diethyl ester, (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Decenedioic acid, diethyl ester, (E)- involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Properties

IUPAC Name

diethyl dec-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h9,11H,3-8,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGRCMNAXNXRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336435
Record name 2-Decenedioic acid, diethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61704-11-8
Record name 2-Decenedioic acid, diethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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